molecular formula C14H13F2NO2S B5696937 2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide

2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B5696937
M. Wt: 297.32 g/mol
InChI Key: IGKVTXOVMKXGET-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a sulfonamide derivative that has been studied for its ability to act as an inhibitor of certain enzymes, making it a promising candidate for the development of new drugs. In

Mechanism of Action

2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide acts as a competitive inhibitor of carbonic anhydrases by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for acid-base balance in the body. By inhibiting carbonic anhydrases, 2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide has been shown to have therapeutic effects in the treatment of various conditions.
Biochemical and Physiological Effects:
2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrases by 2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide can lead to a decrease in the production of aqueous humor in the eye, making it a potential treatment for glaucoma. It can also lead to a decrease in the production of bicarbonate in the kidneys, making it a potential treatment for metabolic alkalosis. Additionally, 2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide has been shown to have anti-convulsant effects in animal models, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. Additionally, it has been extensively studied and its mechanism of action is well understood, making it a reliable tool for the study of carbonic anhydrases. However, 2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide also has some limitations. It has a relatively short half-life in the body, which can make it difficult to achieve therapeutic effects. Additionally, its specificity for carbonic anhydrases may limit its potential applications in the development of new drugs.

Future Directions

There are several future directions for research on 2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide. One potential area of study is the development of new derivatives of 2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide with improved pharmacokinetic properties. Additionally, further research is needed to explore the potential applications of 2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide in the treatment of conditions such as glaucoma, epilepsy, and osteoporosis. Finally, studies on the potential side effects of 2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide and its derivatives are needed to ensure their safety for use in humans.
Conclusion:
In conclusion, 2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide is a promising compound for the development of new drugs. Its ability to act as an inhibitor of carbonic anhydrases makes it a potential treatment for a variety of conditions, including glaucoma, epilepsy, and osteoporosis. While it has several advantages for use in lab experiments, further research is needed to explore its potential applications and improve its pharmacokinetic properties.

Synthesis Methods

The synthesis of 2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This method has been successfully used by researchers to obtain high yields of pure 2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide.

Scientific Research Applications

2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to act as an inhibitor of certain enzymes, such as carbonic anhydrases, making it a promising candidate for the development of new drugs. Carbonic anhydrases are involved in a variety of physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of these enzymes has been shown to have therapeutic effects in the treatment of conditions such as glaucoma, epilepsy, and osteoporosis.

properties

IUPAC Name

2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c15-12-7-4-8-13(16)14(12)20(18,19)17-10-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKVTXOVMKXGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-phenylethyl)benzenesulfonamide

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